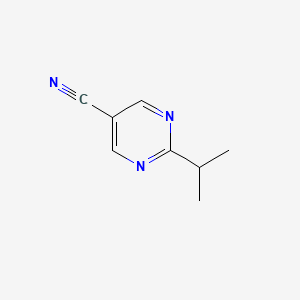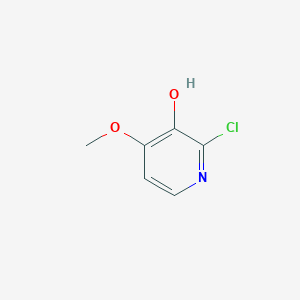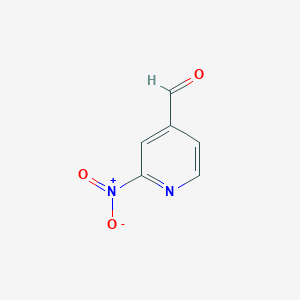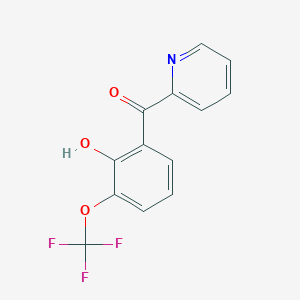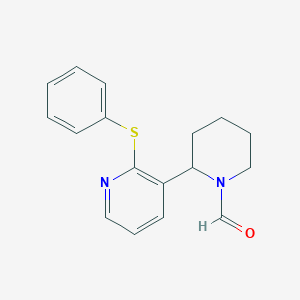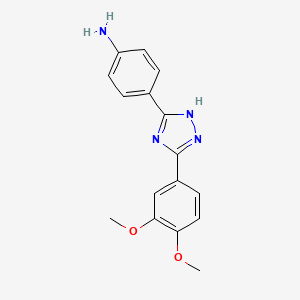
5-(4-(Hydroxymethyl)phenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(Hidroximetil)fenil)pirrolidin-2-ona es un compuesto que pertenece a la clase de las pirrolidinonas, que son lactamas de cinco miembros. Este compuesto presenta un anillo de pirrolidin-2-ona sustituido con un grupo 4-(hidroximetil)fenilo. Las pirrolidinonas son conocidas por sus diversas actividades biológicas y se utilizan como bloques de construcción en la síntesis de varias moléculas bioactivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(4-(Hidroximetil)fenil)pirrolidin-2-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 4-(hidroximetil)benzaldehído con pirrolidin-2-ona en condiciones básicas. La reacción generalmente procede a través de una reacción de condensación seguida de ciclización para formar el producto deseado .
Métodos de Producción Industrial
La producción industrial de 5-(4-(Hidroximetil)fenil)pirrolidin-2-ona a menudo implica el uso de reactores a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(4-(Hidroximetil)fenil)pirrolidin-2-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilo se puede oxidar para formar un derivado de ácido carboxílico.
Reducción: El grupo carbonilo en el anillo de pirrolidin-2-ona se puede reducir para formar un grupo hidroxilo.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución aromática electrófila.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Por lo general, se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución aromática electrófila se pueden llevar a cabo utilizando reactivos como el bromo o el ácido nítrico en condiciones ácidas.
Productos Principales Formados
Oxidación: Formación de 5-(4-(carboxi)fenil)pirrolidin-2-ona.
Reducción: Formación de 5-(4-(hidroximetil)fenil)pirrolidin-2-ol.
Sustitución: Formación de varios derivados fenilos sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
5-(4-(Hidroximetil)fenil)pirrolidin-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos debido a sus propiedades bioactivas.
Industria: Se utiliza en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 5-(4-(Hidroximetil)fenil)pirrolidin-2-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Pirrolidin-2-ona: Un análogo más simple sin las sustituciones fenilo e hidroximetilo.
5-(Hidroximetil)pirrolidin-2-ona: Carece del grupo fenilo.
Derivados de 4-(Hidroximetil)fenilo: Compuestos con sustitución fenílica similar pero diferentes estructuras centrales.
Unicidad
5-(4-(Hidroximetil)fenil)pirrolidin-2-ona es único debido a la combinación del anillo de pirrolidin-2-ona y el grupo 4-(hidroximetil)fenilo. Esta disposición estructural confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
5-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-7-8-1-3-9(4-2-8)10-5-6-11(14)12-10/h1-4,10,13H,5-7H2,(H,12,14) |
Clave InChI |
BWLYBFSBMXLEIU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


